molecular formula C8H8N2NaO3S B1588059 Zonisamide sodium salt CAS No. 68291-98-5

Zonisamide sodium salt

Cat. No.: B1588059
CAS No.: 68291-98-5
M. Wt: 235.22 g/mol
InChI Key: CXGPJFFXNNHUAY-UHFFFAOYSA-N
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Description

Zonisamide sodium salt is a synthetic compound with the chemical formula C8H7N2NaO3S. It is a derivative of zonisamide, a sulfonamide anticonvulsant used primarily to treat epilepsy and Parkinson’s disease . This compound is known for its anticonvulsant properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zonisamide sodium salt can be synthesized through several methods. One common approach involves the reaction of zonisamide with sodium hydroxide to form the sodium salt. The reaction typically occurs in an aqueous solution at room temperature . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, this compound is produced by reacting zonisamide with a sodium base, such as sodium hydroxide or sodium carbonate, under controlled conditions. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Zonisamide sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Zonisamide sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

Zonisamide sodium salt exerts its effects through multiple mechanisms:

    Sodium Channels: It blocks voltage-gated sodium channels, reducing the repetitive firing of neurons.

    Calcium Channels: It inhibits T-type calcium channels, decreasing neuronal excitability.

    Glutamate Release: It reduces the release of the excitatory neurotransmitter glutamate.

    GABA Receptors: It modulates GABA receptors, enhancing inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zonisamide sodium salt is unique due to its combination of mechanisms, including sodium and calcium channel inhibition, glutamate release reduction, and GABA receptor modulation. This multifaceted approach makes it effective in treating a variety of seizure types and neurological conditions .

Properties

CAS No.

68291-98-5

Molecular Formula

C8H8N2NaO3S

Molecular Weight

235.22 g/mol

IUPAC Name

sodium;1,2-benzoxazol-3-ylmethylsulfonylazanide

InChI

InChI=1S/C8H8N2O3S.Na/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7;/h1-4H,5H2,(H2,9,11,12);

InChI Key

CXGPJFFXNNHUAY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[NH-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N.[Na]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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